Tetrabutylammonium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrolyte:

- Electrochemical Studies: TBAP serves as a non-coordinating electrolyte in electrochemical studies []. Its large, non-polar butyl groups minimize interactions with ions, allowing for the observation of intrinsic electrochemical behavior of the studied material.

- Electrolyte in Batteries and Supercapacitors: TBAP can be used as an electrolyte in non-aqueous batteries and supercapacitors due to its high ionic conductivity and wide electrochemical stability window [, ].

Phase Transfer Catalyst:

- Organic Synthesis: TBAP acts as a phase transfer catalyst, facilitating the transfer of ions between immiscible organic and aqueous phases during various organic synthesis reactions []. This allows for reactions that wouldn't be possible under normal conditions.

Precursor for Ionic Liquids:

- Tailoring Ionic Liquids: TBAP can be used as a precursor for the synthesis of various ionic liquids, a class of molten salts with unique properties like high thermal stability and tunable ionic conductivity []. By modifying the counterion (ClO₄ in TBAP) with different functional groups, researchers can tailor the properties of the ionic liquid for specific applications.

Other Applications:

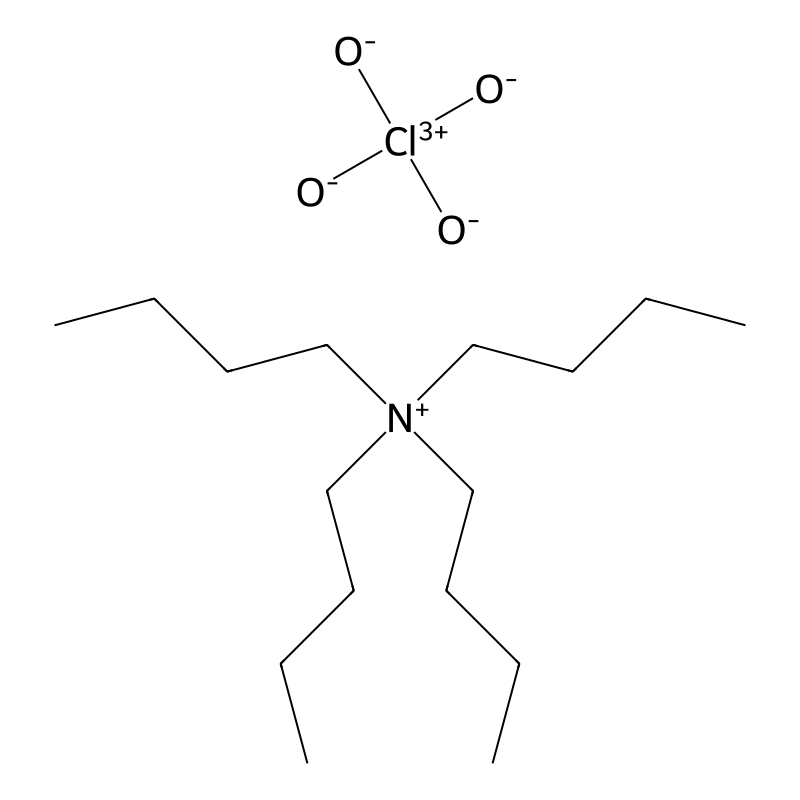

Tetrabutylammonium perchlorate is a quaternary ammonium salt with the chemical formula C₁₆H₃₆ClNO₄. It consists of a tetrabutylammonium cation and a perchlorate anion. This compound appears as a white crystalline solid and is known for its solubility in polar organic solvents such as dimethyl sulfoxide and propylene carbonate. Tetrabutylammonium perchlorate is primarily used as an electrolyte in electrochemical applications due to its ionic conductivity and stability under various conditions .

This reaction highlights the compound's role as an oxidizing agent, which can lead to the release of chlorine gas under certain conditions . Additionally, tetrabutylammonium perchlorate can decompose under heat, which poses safety risks if not handled properly .

Tetrabutylammonium perchlorate can be synthesized through several methods, including:

- Neutralization Reaction: Mixing tetrabutylammonium hydroxide with perchloric acid results in the formation of tetrabutylammonium perchlorate and water.

- Ion Exchange: The compound can also be produced via ion exchange processes where tetrabutylammonium ions are exchanged with perchlorate ions from another salt.

- Recrystallization: Purification of the synthesized product can be achieved through recrystallization from suitable solvents, ensuring high purity for subsequent applications .

Tetrabutylammonium perchlorate finds extensive use in various fields:

- Electrochemistry: It serves as an electrolyte in electrochemical cells, facilitating reactions like carbon dioxide reduction.

- Organic Synthesis: The compound is utilized as a phase transfer catalyst in organic reactions.

- Analytical Chemistry: It is often employed in spectroscopic studies due to its solubility and stability in polar solvents .

Tetrabutylammonium perchlorate shares similarities with other quaternary ammonium salts and perchlorates. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | More stable than tetrabutylammonium perchlorate; used as a phase transfer catalyst. |

| Tetraethylammonium perchlorate | C₈H₁₈ClNO₄ | Lower molecular weight; different solubility properties. |

| Hexadecyltrimethylammonium bromide | C₁₈H₃₉BrN | Higher hydrophobicity; used in surfactant applications. |

| Benzyltriethylammonium chloride | C₂₁H₃₄ClN | Used in biocatalysis; different reactivity patterns compared to tetrabutyl derivatives. |

Tetrabutylammonium perchlorate is unique due to its specific balance of hydrophobic and ionic characteristics, making it particularly effective as an electrolyte while maintaining stability under various conditions .

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Oxidizer;Irritant